molecular formula C16H20N6O B11286323 3-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

3-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B11286323
M. Wt: 312.37 g/mol
InChI Key: AMACTDFQRLLEBV-UHFFFAOYSA-N
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Description

3-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the desired substituents.

    Cyclization: The initial step involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions. This can be achieved using various methods, such as the reaction of hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.

    Functionalization: After forming the core structure, the next step is to introduce the substituents. This can be done through nucleophilic substitution reactions, where the amino group is introduced using appropriate amines and coupling agents.

    Final Modification: The final step involves the introduction of the propan-1-ol group. This can be achieved through alkylation reactions using suitable alkyl halides or alcohols under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Indole Derivatives: Indole-based compounds also possess diverse biological activities and are used in various therapeutic applications.

Uniqueness

3-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 3-methylphenyl and propan-1-ol groups enhances its interaction with molecular targets, leading to improved efficacy and selectivity in its biological activities.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

3-[[1-methyl-4-(3-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C16H20N6O/c1-11-5-3-6-12(9-11)19-14-13-10-18-22(2)15(13)21-16(20-14)17-7-4-8-23/h3,5-6,9-10,23H,4,7-8H2,1-2H3,(H2,17,19,20,21)

InChI Key

AMACTDFQRLLEBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C

Origin of Product

United States

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